molecular formula C17H24N4O2 B12911140 2-Amino-6-{5-[3-(dimethylamino)phenoxy]pentyl}pyrimidin-4(1H)-one CAS No. 927435-04-9

2-Amino-6-{5-[3-(dimethylamino)phenoxy]pentyl}pyrimidin-4(1H)-one

Cat. No.: B12911140
CAS No.: 927435-04-9
M. Wt: 316.4 g/mol
InChI Key: NMWZMQYBIXSDGZ-UHFFFAOYSA-N
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Description

2-Amino-6-{5-[3-(dimethylamino)phenoxy]pentyl}pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of aminopyrimidines This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with an amino group and a phenoxy group linked to a dimethylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-{5-[3-(dimethylamino)phenoxy]pentyl}pyrimidin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using suitable amines.

    Attachment of the Phenoxy Group: The phenoxy group can be attached through etherification reactions, often using phenol derivatives and appropriate alkylating agents.

    Incorporation of the Dimethylamino Moiety: The dimethylamino group can be introduced through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-{5-[3-(dimethylamino)phenoxy]pentyl}pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting ketone or aldehyde functionalities to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Amino-6-{5-[3-(dimethylamino)phenoxy]pentyl}pyrimidin-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in various diseases.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, given its ability to interact with biomolecules.

    Materials Science: The compound may be explored for its properties in the development of new materials, such as polymers or coatings with specific functionalities.

    Industrial Applications: It can be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-6-{5-[3-(dimethylamino)phenoxy]pentyl}pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting downstream pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Aminopyrimidines: Compounds with similar pyrimidine cores and amino substitutions.

    Phenoxy Derivatives: Compounds containing phenoxy groups linked to various moieties.

    Dimethylamino Compounds: Molecules with dimethylamino groups attached to different backbones.

Uniqueness

2-Amino-6-{5-[3-(dimethylamino)phenoxy]pentyl}pyrimidin-4(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

927435-04-9

Molecular Formula

C17H24N4O2

Molecular Weight

316.4 g/mol

IUPAC Name

2-amino-4-[5-[3-(dimethylamino)phenoxy]pentyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C17H24N4O2/c1-21(2)14-8-6-9-15(12-14)23-10-5-3-4-7-13-11-16(22)20-17(18)19-13/h6,8-9,11-12H,3-5,7,10H2,1-2H3,(H3,18,19,20,22)

InChI Key

NMWZMQYBIXSDGZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=CC=C1)OCCCCCC2=CC(=O)NC(=N2)N

Origin of Product

United States

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